N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a morpholine group, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The morpholine group would add a level of polarity and potential for hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrimidine derivatives are known to undergo a variety of chemical reactions, including substitutions and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a morpholine ring could increase solubility in water .Scientific Research Applications
Antitumor Agents
A study focused on the synthesis and evaluation of 2,4,6-trisubstituted-5-nitropyrimidines, including compounds with morpholino groups, for their antiproliferative activity against tumor cells. The research identified compounds with significant inhibition of cell proliferation, suggesting their potential as antitumor agents (Thompson et al., 1997).
Antimicrobial Activities
Another study reported the synthesis of novel triazole derivatives incorporating morpholine, showcasing moderate to good antimicrobial activities against various microorganisms. This work highlights the potential of morpholine-containing compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Insecticidal Activities
Research on pyridine derivatives, including those with morpholine groups, demonstrated significant insecticidal activity against specific pests. This suggests the potential of such compounds in pest control applications (Bakhite et al., 2014).
Chemical Synthesis and Biological Activity
A study on the synthesis of pyrimidine derivatives linked with morpholinophenyl groups revealed compounds with significant larvicidal activity. This indicates the potential of these compounds in developing agents for controlling larval populations (Gorle et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O4/c1-27-13-4-2-12(3-5-13)20-16-14(24(25)26)15(18)21-17(22-16)19-6-7-23-8-10-28-11-9-23/h2-5H,6-11H2,1H3,(H4,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXCODBHEAEFPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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